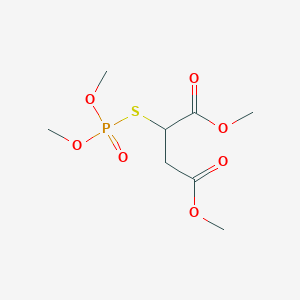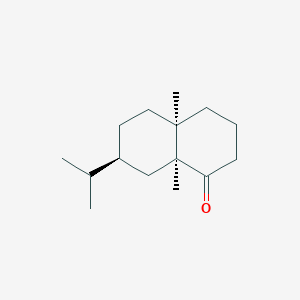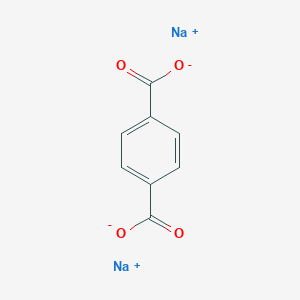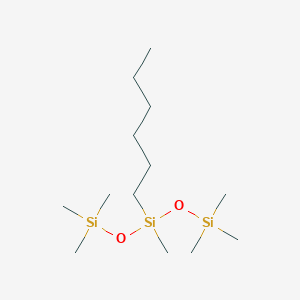
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate is a chemical compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes both phosphorothioate and ester functional groups. It is commonly used as a systemic insecticide and acaricide, effective against a wide range of pests.
Méthodes De Préparation
The synthesis of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and thiols. One common method involves the esterification of phosphorothioic acid with methanol, followed by the introduction of the thiol group through a substitution reaction. Industrial production methods often utilize large-scale reactors and controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate undergoes various chemical reactions, including:
Reduction: It reacts with strong reducing agents such as hydrides, producing highly toxic and flammable phosphine gas.
Substitution: The ester and thiol groups can participate in substitution reactions, forming different derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate has several scientific research applications:
Agriculture: It is widely used as a systemic insecticide and acaricide, protecting crops from various pests.
Chemistry: Researchers study its reactivity and potential as a precursor for synthesizing other organophosphorus compounds.
Medicine: Investigations into its potential effects on biological systems and its use in developing new pharmaceuticals are ongoing.
Industry: It is used in the production of various chemical products, including pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol involves its interaction with biological targets, leading to the inhibition of essential enzymes in pests. This inhibition disrupts normal physiological processes, ultimately resulting in the death of the target organisms. The compound’s effectiveness is attributed to its ability to penetrate plant tissues and provide systemic protection.
Comparaison Avec Des Composés Similaires
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also acts as a systemic insecticide and acaricide but differs in its specific structure and reactivity.
Vamidothion: A compound with similar applications but distinct structural features and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organophosphorus chemistry in various fields.
Propriétés
Numéro CAS |
1795-58-0 |
|---|---|
Formule moléculaire |
C8H15O7PS |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3 |
Clé InChI |
ZHVVLAPWOXUPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
SMILES canonique |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

